molecular formula C13H17N3 B2575299 methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine CAS No. 75876-06-1

methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine

Cat. No.: B2575299
CAS No.: 75876-06-1
M. Wt: 215.3
InChI Key: BWHBNIKYRZEZMQ-UHFFFAOYSA-N
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Description

Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine (CAS 75876-06-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 13 H 17 N 3 and a molecular weight of 215.29 g/mol, it serves as a versatile scaffold for the synthesis of more complex molecules . The structure features a 1H-pyrazole core substituted with a phenyl group and a flexible propylamine chain terminated with a methyl group, which can be leveraged for further chemical modifications or to interact with biological targets. The pyrazole nucleus is recognized as a "privileged scaffold" in drug design due to its ability to bind to a wide range of enzymes and receptors, leading to diverse pharmacological activities . Researchers utilize this compound and its derivatives primarily in the exploration of new therapeutic agents. Its applications span across several domains, including the development of potential anticancer, anti-inflammatory, and antimicrobial compounds . The amine functional group on the side chain makes it a valuable intermediate for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are important motifs in medicinal chemistry . Furthermore, structural analogs of this compound, particularly those with variations on the phenyl ring or the alkyl chain length, have been investigated for their biological activities. For instance, closely related pyrazole derivatives have shown promise in scientific studies for their potential to inhibit enzymes like p38 MAPK, which plays a crucial role in inflammatory pathways, and for demonstrating cytotoxic effects against various cancer cell lines . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBNIKYRZEZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is primarily recognized for its role as a building block in the synthesis of bioactive molecules. Pyrazole derivatives, including this compound, have shown diverse biological activities, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting specific proteins involved in cancer progression. For instance, compounds similar to this compound have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in tumor cell proliferation. The selectivity and potency of these compounds suggest their potential as therapeutic agents against various cancers .

Anti-inflammatory Properties

Research has demonstrated that pyrazole-based compounds exhibit significant anti-inflammatory effects. For example, certain derivatives have been tested for their ability to reduce inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin . This positions this compound as a candidate for developing new anti-inflammatory therapies.

Synthetic Chemistry Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications, leading to the creation of complex molecules with desired properties.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of pyrazolo-fused quinazolines through catalytic reactions. These reactions demonstrate high efficiency and broad substrate tolerance, making them attractive for producing diverse chemical entities .

Development of Drug Candidates

The versatility of this compound facilitates its incorporation into larger molecular frameworks aimed at enhancing drug efficacy and selectivity. The ability to modify its structure opens pathways for creating targeted therapies with improved pharmacological profiles.

Biological Activities

The biological activities associated with this compound extend beyond anticancer and anti-inflammatory effects.

Antimicrobial Activity

Studies have reported that pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi . This suggests potential applications in treating infections and developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates that certain pyrazole compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases . Investigating these effects could lead to significant advancements in neurological therapeutics.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

StudyFindingsApplications
Bekhit et al., 2014Synthesized novel pyrazole derivatives showing anti-inflammatory activity superior to indomethacinPotential for new anti-inflammatory drugs
Gökhan-Kelekçi et al., 2014Developed MAO-B inhibitors among pyrazole derivativesImplications for treating mood disorders
Chovatia et al., 2014Evaluated antimicrobial activity against various strainsDevelopment of new antimicrobial therapies

Mechanism of Action

The mechanism of action of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine with structurally related compounds, focusing on substituent variations, molecular properties, and synthetic routes.

Fluorophenyl-Substituted Analogs

{3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS 1232136-36-5) replaces the phenyl group with a 4-fluorophenyl substituent. Key differences include:

  • Molecular weight : 233.28 g/mol (vs. 215.29 for the parent compound) due to fluorine substitution .
  • Bioactivity : Fluorine atoms often enhance metabolic stability and binding affinity in drug candidates, suggesting this analog may exhibit improved pharmacokinetic properties .

Pyridinyl-Substituted Analogs

Differences include:

  • Molecular weight : 252 g/mol (vs. 215.29), with increased polarity due to the pyridine nitrogen .
  • Synthetic utility : Pyridine-containing analogs are common in kinase inhibitors, implying divergent therapeutic applications compared to the phenyl-substituted parent compound .

Alkyl Chain Variants

Key contrasts:

  • Molecular weight : 230 g/mol (vs. 215.29), with a cyclopropylmethyl group increasing steric bulk .
  • Pharmacokinetics : Cyclopropane rings may improve membrane permeability, a critical factor in central nervous system-targeting drugs .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Phenyl C₁₃H₁₇N₃ 215.29 Parent compound, aromatic core
{3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine 4-Fluorophenyl C₁₃H₁₆FN₃ 233.28 Enhanced metabolic stability
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl C₁₄H₁₅N₅ 252.00 Increased polarity, kinase targets
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl, cyclopropylmethyl C₁₄H₁₈N₅ 230.00 Improved membrane permeability

Biological Activity

Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is largely attributed to the pyrazole moiety within its structure. Compounds containing pyrazole rings have been shown to interact with various cellular targets, influencing biochemical pathways that lead to diverse biological effects. For instance:

  • Target Interaction : Pyrazole derivatives often target kinases, such as p38 MAPK, which play crucial roles in inflammation and cancer progression .
  • Biochemical Pathways : These compounds can modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses .

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cell Line Studies : It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds with similar structures exhibited IC50 values ranging from low micromolar to sub-micromolar against breast (MCF7) and lung (A549) cancer cell lines .
CompoundCell LineIC50 (µM)
1MCF70.08
2A54926
3NCI-H46042.30

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar pyrazole derivatives can significantly reduce TNF-alpha release in vitro and in vivo models .

3. Anti-infective Activity

Research indicates that derivatives of this compound can exert antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some pyrazole-based compounds have demonstrated MIC values against Methicillin-resistant Staphylococcus aureus (MRSA) as low as 0.125 mg/mL .

Study on Anticancer Properties

In a study conducted by Goldstein et al., a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.08 µM against tubulin polymerization, effectively arresting the cell cycle at the G2/M phase . This highlights the potential of this compound as a lead compound for further development.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that certain compounds could inhibit LPS-induced TNF-alpha release in mice models, indicating their therapeutic potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves nucleophilic substitution reactions or condensation under solvent-free conditions. For example, derivatives of pyrazol-5-amine are synthesized by reacting precursors like 1H-pyrazol-5-amines with aldehydes or acid chlorides in dichloromethane, using triethylamine as a base. Reaction optimization includes temperature control (e.g., 0–5°C for exothermic steps), TLC monitoring, and purification via silica gel chromatography with hexane:ethyl acetate eluent .
  • Key Considerations : Solvent-free methods reduce side reactions, while stoichiometric ratios of reagents (e.g., 1:1 acid chloride:amine) minimize impurities. Yield improvements often require iterative adjustments to reaction time and temperature gradients .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and backbone integrity. For example, δ 5.18 ppm (singlet) in ¹H NMR corresponds to aromatic protons in pyrazole rings, while δ 165.4 ppm in ¹³C NMR confirms carbonyl groups in acylated derivatives . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives), and IR spectroscopy identifies functional groups (e.g., 1683 cm⁻¹ for C=O stretches) .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

  • Methodology : Standard antimicrobial assays include broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Anticancer activity is assessed via MTT assays on cancer cell lines, with IC₅₀ values calculated using dose-response curves. Positive controls (e.g., ciprofloxacin for antibacterial tests) ensure assay validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

  • Methodology : Perform comparative Structure-Activity Relationship (SAR) studies. For instance, substituents like electron-withdrawing groups (e.g., nitro) on the benzamide moiety enhance antibacterial activity, while bulky groups (e.g., cyclopropyl) may reduce membrane permeability. Use computational tools (e.g., molecular docking) to correlate steric/electronic effects with experimental IC₅₀ values .
  • Case Study : Derivatives with 3,5-dinitrobenzamide substituents showed higher activity (MIC = 8 µg/mL) than methoxy-substituted analogs (MIC = 32 µg/mL), highlighting the role of electron-deficient aromatic rings in target binding .

Q. What experimental design strategies are effective for optimizing reaction pathways in pyrazole-amine synthesis?

  • Methodology : Employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for condensation reactions, reducing trial-and-error approaches .
  • Advanced Integration : Combine quantum chemical calculations (e.g., density functional theory) with experimental data to predict transition states and intermediate stability. Institutions like ICReDD use this hybrid approach to accelerate reaction discovery .

Q. How can researchers assess the metabolic stability and toxicity profile of this compound derivatives?

  • Methodology : Conduct hepatic microsome assays (e.g., human liver microsomes) to measure metabolic half-life (t₁/₂). Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Toxicity screening includes Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .
  • Data Interpretation : Low metabolic stability (t₁/₂ < 30 min) may necessitate structural modifications, such as fluorination to block oxidative sites .

Q. What strategies are recommended for analyzing substituent effects on the compound’s physicochemical properties?

  • Methodology : Use computational tools like LogP calculators and molecular dynamics simulations to predict lipophilicity and solubility. Experimentally, measure partition coefficients (LogD) via shake-flask methods and correlate with cellular uptake efficiency .
  • Example : A cyclopropyl substituent increases LogP by 0.5 units compared to methyl groups, enhancing blood-brain barrier penetration in neuroactive derivatives .

Methodological Resources

  • Synthesis Protocols : Detailed procedures for acylated derivatives .
  • Analytical Standards : NMR and MS spectral libraries from NIST Chemistry WebBook .
  • Safety Guidelines : Follow EPA DSSTox and Chemical Hygiene Plan protocols for handling reactive intermediates .

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